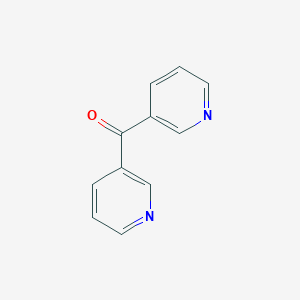

Di(pyridin-3-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLPDLOXKZRZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305388 | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-35-2 | |

| Record name | 35779-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35779-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di(pyridin-3-yl)methanone CAS number and IUPAC name

CAS Number: 35779-35-2 IUPAC Name: Di(pyridin-3-yl)methanone

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug development. Due to the limited availability of published data specifically for this compound, this guide also includes relevant information on closely related pyridine derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 184.19 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| InChI | 1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | --INVALID-LINK-- |

| InChI Key | AQLPDLOXKZRZEV-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | O=C(c1cccnc1)c2cccnc2 | --INVALID-LINK-- |

Synthesis and Characterization

General Experimental Protocol for Oxidation (Hypothetical):

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a potential synthetic route. Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Dissolution: Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g., dichloromethane, acetone).

-

Oxidant Addition: Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Data (Predicted and from Related Compounds):

Specific spectral data for this compound is not widely published. However, based on the analysis of related pyridine and ketone compounds, the following characteristic spectral features can be anticipated:

-

¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of the 3-substitution pattern.

-

¹³C NMR: A resonance for the carbonyl carbon (C=O) typically in the range of δ 180-200 ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.

-

IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching and C=N/C=C stretching vibrations of the pyridine rings would also be observable.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 184, with fragmentation patterns characteristic of pyridine and ketone moieties.

Potential Applications and Biological Activity

The scientific literature on the specific biological activity of this compound is limited.[1] However, the pyridine and ketone moieties are present in numerous biologically active compounds, suggesting potential avenues for research.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the pyridine rings of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. This chelating ability could allow it to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone, has been utilized as a ligand in catalytic reactions.

Drug Development and Medicinal Chemistry:

Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

-

Antibacterial Activity: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against Gram-positive bacteria.

-

Anticancer Activity: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for their potential anticancer activity. Additionally, some piperidone compounds have demonstrated tumor-selective cytotoxicity on leukemia cells.

-

Enzyme Inhibition: The pyridinone core is found in various enzyme inhibitors, and derivatives have been explored for their inhibitory activity against targets such as PIM-1 kinase.

While no specific studies on the cytotoxicity or enzyme inhibition of this compound were found, its structural similarity to other biologically active pyridine-containing molecules suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further biological screening is necessary to explore its potential in drug development.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a signaling pathway diagram cannot be constructed for this compound. However, a logical workflow for its potential investigation in a drug discovery context can be visualized.

Conclusion

This compound is a molecule with established chemical properties but limited documented biological activity. Its structural features suggest potential as a versatile ligand in coordination chemistry and as a scaffold for the development of new therapeutic agents. Further research, including the development of robust synthetic protocols and comprehensive biological screening, is required to fully elucidate its potential in various scientific and medicinal applications. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this and related pyridine-based compounds.

References

Synthesis and Characterization of Di(pyridin-3-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-3-yl)methanone, a symmetrical ketone featuring two pyridine rings, holds significant interest in medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a potential synthetic pathway, tabulated physicochemical and spectral data, and a proposed experimental protocol. While the biological activity of this compound is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Introduction

This compound, also known as 3,3'-dipyridyl ketone, is a diaryl ketone with the chemical formula (C₅H₄N)₂CO. The presence of two pyridine rings connected by a carbonyl group makes it an intriguing building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, influencing the molecule's chemical and biological properties. This document outlines the key aspects of its synthesis and characterization.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of diaryl ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be prepared by the oxidation of di(pyridin-3-yl)methanol.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 3-bromopyridine:

-

Formation of the Grignard Reagent and Reaction with an Ester: 3-Bromopyridine can be converted to the corresponding Grignard reagent, 3-pyridylmagnesium bromide. This organometallic intermediate can then react with an ester of nicotinic acid, such as ethyl nicotinate, to form di(pyridin-3-yl)methanol.

-

Oxidation: The resulting di(pyridin-3-yl)methanol is then oxidized to yield the target compound, this compound. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium chlorochromate - PCC) or milder, more modern reagents.

A general workflow for this synthesis is depicted below.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl nicotinate

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous dichloromethane

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Di(pyridin-3-yl)methanol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-bromopyridine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 3-bromopyridine solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve ethyl nicotinate in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain di(pyridin-3-yl)methanol.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the di(pyridin-3-yl)methanol obtained in the previous step in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The following tables summarize the key physicochemical and spectral data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 115.5-117.0 °C | [1] |

| Boiling Point | 346.8 ± 17.0 °C (Predicted) | [1] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1] |

Spectroscopic Data (Predicted and Literature-Based)

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons of the pyridine rings would appear in the range of δ 7.0-9.0 ppm. Due to the symmetry of the molecule, four distinct signals corresponding to the four different types of aromatic protons are expected. The protons ortho to the nitrogen will be the most deshielded. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the range of δ 180-200 ppm. The aromatic carbons of the pyridine rings will resonate in the region of δ 120-155 ppm. |

| FTIR (cm⁻¹) | A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at m/z = 184. Common fragmentation patterns would involve the loss of CO (m/z = 156) and fragmentation of the pyridine rings. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the effects of this compound on specific signaling pathways. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For instance, some pyridinyl pyrimidine derivatives have been evaluated as Bcr-Abl inhibitors for their anticancer activity.[2]

Given the structural similarity of the pyridine motif to various endogenous ligands and enzyme cofactors, it is plausible that this compound could interact with biological targets such as kinases or other enzymes. However, without experimental data, any proposed mechanism of action would be purely speculative.

The following diagram illustrates a generic kinase inhibition workflow, which could be a potential area of investigation for this compound.

Conclusion

This technical guide provides a starting point for researchers interested in the synthesis and characterization of this compound. While a detailed experimental protocol for its synthesis is proposed based on established chemical transformations, further optimization and characterization are necessary. The lack of extensive biological data highlights an opportunity for future research to explore the potential of this compound in drug discovery and development, particularly in areas where pyridine-based scaffolds have shown promise. The provided information and proposed methodologies aim to facilitate such investigations.

References

Spectroscopic Analysis of Di(pyridin-3-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Di(pyridin-3-yl)methanone (CAS 35779-35-2). Due to the current lack of publicly available experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic principles. Furthermore, standardized experimental protocols for obtaining these spectra are provided to guide researchers in the empirical analysis of this and similar organic compounds. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of pyridinyl compounds in drug discovery and materials science.

Introduction

This compound is a diaryl ketone featuring two pyridine rings linked by a carbonyl group. The positioning of the nitrogen atoms at the 3-position of the pyridine rings influences the molecule's electronic properties, reactivity, and potential as a ligand in coordination chemistry or as a scaffold in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide outlines the predicted spectroscopic characteristics and provides generalized, yet detailed, protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 2H | H-2, H-2' |

| ~8.70 | dd | 2H | H-6, H-6' |

| ~7.90 | ddd | 2H | H-4, H-4' |

| ~7.45 | dd | 2H | H-5, H-5' |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~190-195 | C=O |

| ~153 | C-2, C-2' |

| ~150 | C-6, C-6' |

| ~136 | C-4, C-4' |

| ~132 | C-3, C-3' |

| ~124 | C-5, C-5' |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1680-1660 | Strong | C=O stretch (diaryl ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1300-1000 | Medium | C-H in-plane bending |

| 900-650 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 156 | [M - CO]⁺ |

| 105 | [C₅H₄N-C=O]⁺ (Pyridinoyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a standard single-pulse experiment with proton decoupling.

-

Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate NMR software. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[4][5][6]

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. agilent.com [agilent.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-depth Technical Guide: The Crystal Structure of Di(pyridin-3-yl)methanone and its Polymorphs

A comprehensive search of crystallographic databases and scientific literature reveals a significant gap in the publicly available structural data for di(pyridin-3-yl)methanone and its potential polymorphs. While extensive searches were conducted, no specific crystal structure determination for this compound could be located. This guide outlines the search methodology employed and discusses the implications of this data gap for researchers and drug development professionals.

Search Methodology and Findings

A multi-faceted search strategy was implemented to locate the crystal structure of this compound. This included:

-

Comprehensive literature searches: Scientific databases such as Google Scholar, Scopus, and Web of Science were queried using various synonyms for the compound, including "this compound," "3,3'-dipyridyl ketone," and "di-3-pyridyl ketone." These searches did not yield any publications detailing the single-crystal X-ray diffraction analysis of the title compound.

-

Crystallographic database queries: The Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, was extensively searched. Direct searches by compound name, formula, and structure did not retrieve any entries corresponding to this compound. While the database contains structures of related isomers, such as di(pyridin-2-yl)methanone, the 3-pyridyl isomer's structural information is conspicuously absent.

The absence of this data in premier crystallographic databases strongly suggests that the crystal structure of this compound has not been determined and/or deposited in the public domain.

Implications for Research and Drug Development

The lack of crystallographic data for this compound presents a significant challenge for researchers in the fields of materials science, crystal engineering, and pharmaceutical development. Knowledge of the crystal structure is fundamental for:

-

Understanding Solid-State Properties: The arrangement of molecules in the solid state dictates crucial physical properties such as melting point, solubility, stability, and bioavailability. Without this information, predicting and controlling these properties is challenging.

-

Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystal forms, has profound implications in the pharmaceutical industry. Different polymorphs can exhibit distinct therapeutic efficacies and manufacturing characteristics. A thorough polymorph screen, which is a critical step in drug development, is contingent on first obtaining a crystal structure of at least one form.

-

Rational Drug Design: For drug development professionals, understanding the three-dimensional conformation of a molecule is paramount for designing effective and specific drug candidates. While computational methods can predict molecular structures, experimental validation through crystallography is the gold standard.

Future Outlook and Recommendations

Given the importance of this compound as a potential building block in various chemical syntheses, the determination of its crystal structure is a worthwhile endeavor. The following experimental workflow is proposed for future studies:

An In-depth Technical Guide to the Solubility and Stability of Di(pyridin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of Di(pyridin-3-yl)methanone, a heterocyclic ketone of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document outlines detailed experimental protocols, data presentation strategies, and potential degradation pathways based on established principles for similar chemical entities. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this compound.

Introduction

This compound (CAS No: 35779-35-2) is an aromatic ketone containing two pyridine rings.[1][2] The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters in drug development, influencing bioavailability, formulation, and shelf-life. The presence of two basic pyridine nitrogen atoms and a central carbonyl group suggests a complex interplay of factors governing its solubility in various media and its susceptibility to degradation. This guide provides a systematic approach to experimentally determine these key characteristics.

Chemical Structure of this compound:

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. A thorough understanding of its solubility in a range of solvents is therefore essential.

Qualitative Solubility Determination

A preliminary qualitative assessment of solubility in acidic and basic media can provide valuable insights into the ionizable nature of this compound. The presence of two pyridine rings (pKa of pyridine is ~5.2) suggests that the compound will exhibit increased solubility in acidic solutions due to the protonation of the nitrogen atoms.

Experimental Protocol:

-

Add approximately 10 mg of this compound to separate test tubes.

-

To each test tube, add 1 mL of the following solvents: Water, 0.1 M HCl, and 0.1 M NaOH.

-

Agitate the tubes vigorously for 1-2 minutes at room temperature.

-

Visually observe and record the extent of dissolution (e.g., freely soluble, sparingly soluble, practically insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Protocol:

-

Prepare saturated solutions by adding an excess of this compound to various solvents in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, allow the flasks to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Hypothetical Solubility Data for this compound:

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | 25 | 0.5 |

| 0.1 M HCl | 25 | 25.0 |

| 0.1 M NaOH | 25 | 0.4 |

| Ethanol | 25 | 15.0 |

| Methanol | 25 | 20.0 |

| Acetonitrile | 25 | 5.0 |

| Propylene Glycol | 25 | 10.0 |

| Water | 37 | 0.8 |

| 0.1 M HCl | 37 | 35.0 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are also performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and to demonstrate the specificity of the analytical method.

Experimental Protocol:

-

Acidic and Basic Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH and heat at 80°C for several hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][14] A dark control should be run in parallel.

-

Analyze all stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. The method must be able to separate the intact drug from its degradation products.[6][15]

Method Development Outline:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.

Experimental Protocol:

-

Store samples of this compound in controlled environment chambers at specified conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

Hypothetical Stability Data for this compound at 40°C/75% RH:

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.2 |

| 3 | White to off-white powder | 99.5 | 0.5 |

| 6 | White to off-white powder | 99.1 | 0.9 |

Experimental Workflow for Stability Testing

Caption: Workflow for Stability Assessment.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The pyridine rings may be susceptible to oxidation, particularly at the nitrogen atom to form N-oxides, or hydroxylation of the ring.[16][17] The ketone group can be reduced to a secondary alcohol. Under photolytic stress, pyridine-containing compounds can undergo complex rearrangements and cleavages.

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for qualitative and quantitative solubility determination, forced degradation studies, and long-term stability testing, researchers can generate the critical data necessary for informed decision-making in the drug development process. The provided workflows and potential degradation pathways offer a solid foundation for designing and executing these essential physicochemical characterization studies.

References

- 1. Dipyridin-3-ylmethanone AldrichCPR 35779-35-2 [sigmaaldrich.com]

- 2. cas 35779-35-2|| where to buy this compound [chemenu.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. irjpms.com [irjpms.com]

- 7. scispace.com [scispace.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Official web site : ICH [ich.org]

- 14. q1scientific.com [q1scientific.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computational Studies of Di(pyridin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-3-yl)methanone, a symmetrical diaryl ketone, presents a molecule of significant interest in medicinal chemistry and materials science due to its structural motifs. The presence of two pyridine rings linked by a carbonyl group suggests potential applications as a versatile ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, based on established protocols for analogous pyridinyl compounds. It covers molecular structure optimization, spectroscopic analysis, frontier molecular orbital analysis, and potential biological interactions through molecular docking. While a dedicated, comprehensive study on this compound is not extensively available in the current literature, this guide constructs a robust framework for such research by detailing the necessary experimental and computational protocols and illustrating the expected data presentation.

Introduction

This compound (C₁₁H₈N₂O) is a chemical entity with the CAS number 35779-35-2. Its structure, featuring a central carbonyl bridge between two pyridine rings, imparts unique electronic and steric properties that make it a compelling subject for both theoretical and experimental investigation. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors or coordination sites for metal ions, suggesting its potential utility in the design of novel materials and pharmaceutical compounds. Computational chemistry provides a powerful lens through which to explore the physicochemical properties of such molecules, offering insights that complement and guide experimental work. This guide outlines the key theoretical and computational approaches for a thorough investigation of this compound.

Synthesis and Characterization

While specific synthesis protocols for this compound are not detailed in the provided search results, a general approach can be inferred from the synthesis of similar pyridin-3-yl derivatives.

General Synthesis Protocol

A plausible synthetic route would involve the oxidation of di(pyridin-3-yl)methanol or a Grignard reaction between a pyridin-3-yl magnesium halide and a pyridin-3-carbonyl derivative. A generalized experimental protocol is as follows:

-

Reaction Setup: A solution of the appropriate starting materials (e.g., pyridin-3-ylmagnesium bromide and ethyl nicotinate) is prepared in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature, which may range from 0 °C to the reflux temperature of the solvent, for a specified duration.

-

Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups, particularly the C=O stretching vibration of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Computational and Theoretical Methodologies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is a commonly employed and reliable approach for studies on pyridine derivatives.[1]

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

The initial structure of this compound is drawn using a molecular modeling software.

-

Geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

The optimized geometry provides key structural parameters. While specific data for this compound is not available, a summary of expected parameters is presented in Table 1.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (carbonyl-pyridyl) Bond Length | ~1.49 Å |

| Pyridyl C-N Bond Lengths | ~1.33 - 1.34 Å |

| Pyridyl C-C Bond Lengths | ~1.38 - 1.40 Å |

| C-C-O Bond Angle | ~120° |

| Dihedral Angle (Py-CO-Py) | Variable |

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of spectral bands.

Protocol:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Key vibrational modes to analyze are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | ~1650 - 1700 |

| Aromatic C=C/C=N Stretch | ~1400 - 1600 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| C-H Bending | ~1000 - 1200 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

Protocol:

-

The energies of the HOMO and LUMO are obtained from the DFT output.

-

The HOMO-LUMO energy gap (ΔE) is calculated as E(LUMO) - E(HOMO). A smaller energy gap generally indicates higher reactivity.

-

The spatial distribution of the HOMO and LUMO can be visualized to identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).

A summary of expected FMO properties is presented in Table 3.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge distribution, and bond strengths.

Protocol:

-

NBO calculations are performed on the optimized geometry.

-

The analysis yields information on atomic charges, hybridization, and delocalization of electron density.

Potential Biological Activity and Molecular Docking

The pyridine motif is present in many biologically active compounds. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

Molecular Docking Protocol

-

Target Selection: A relevant biological target is chosen based on the therapeutic area of interest (e.g., kinases, proteases).

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared (as described in the geometry optimization section). The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein.

-

Analysis of Results: The predicted binding poses are analyzed based on their docking scores and the interactions formed with the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the integrated experimental and computational study of a molecule like this compound.

Caption: Integrated workflow for the study of this compound.

Hypothetical Signaling Pathway Interaction

Based on the known inhibitory activities of some pyridine-containing compounds on protein kinases, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a molecule with considerable potential for further scientific inquiry. The application of theoretical and computational methods, in conjunction with experimental synthesis and characterization, can provide a deep understanding of its structural, electronic, and biological properties. This guide has outlined a comprehensive framework for such an investigation, detailing the necessary protocols and the expected nature of the results. Future studies that generate specific experimental and computational data for this compound will be invaluable in unlocking its potential in various scientific domains.

References

The Synthetic Landscape of Di(pyridin-3-yl)methanone and Its Analogues: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of di(pyridin-3-yl)methanone and its derivatives presents a scaffold of significant interest. While detailed, publicly available synthetic protocols for the parent compound, this compound, are scarce, an examination of related structures and established synthetic methodologies in pyridine chemistry provides a robust framework for its preparation and the generation of novel analogues.

This technical guide consolidates available information on the synthesis of this compound and its analogues, offering insights into potential synthetic routes, experimental considerations, and the biological relevance of related compounds.

Core Synthesis of this compound

This compound, also known as 3,3'-dipyridyl ketone, is a symmetrical ketone featuring two pyridine rings linked by a carbonyl group. While specific, detailed experimental procedures for its synthesis are not extensively reported in readily accessible literature, its structure suggests several plausible synthetic strategies rooted in fundamental organic chemistry.

Potential Synthetic Pathways:

Based on established ketone synthesis methodologies, the following routes represent viable approaches for the preparation of this compound:

-

Grignard Reaction: A classic approach would involve the reaction of a nicotinic acid derivative (such as an ester, acid chloride, or amide) with a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide or chloride). Alternatively, the reaction of nicotinonitrile with a 3-pyridyl Grignard reagent, followed by hydrolysis, could yield the desired ketone.

-

Friedel-Crafts Acylation: While less common for pyridine rings due to their electron-deficient nature, a Friedel-Crafts-type acylation of a pyridine derivative with nicotinoyl chloride in the presence of a strong Lewis acid could be explored, though this method may suffer from low yields and regioselectivity issues.

-

Oxidation of Di(pyridin-3-yl)methanol: The corresponding secondary alcohol, di(pyridin-3-yl)methanol, is a known compound.[1] Its oxidation using common oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions would provide a direct route to the ketone.

-

Carbonylative Cross-Coupling Reactions: Modern palladium-catalyzed carbonylation reactions offer a powerful tool for ketone synthesis. A coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) and a 3-pyridyl organometallic reagent under a carbon monoxide atmosphere could be a highly effective method.

A general workflow for the synthesis of this compound, based on the oxidation of the corresponding alcohol, is depicted below.

Caption: General workflow for the synthesis of this compound.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound opens avenues for modulating the compound's physicochemical properties and biological activity. Research into related pyridine-containing scaffolds has yielded a wealth of synthetic strategies that can be adapted for this purpose.

Pyridinone Analogues

Pyridinone derivatives, which are structurally related to pyridines, have been extensively studied for their diverse biological activities.[2] The synthesis of pyridinone analogues often involves multi-component reactions, providing a high degree of molecular diversity.

Table 1: Synthesis of Substituted Pyridinone Derivatives

| Starting Materials | Reagents and Conditions | Product Class | Reported Yield (%) |

| Arylidine, Primary amines | One-pot multicomponent condensation | 2-Amino-4-aryl-6-substituted | Good |

| 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxyacetophenone, Ethyl cyanoacetate | Anhydrous ammonium acetate, Ethanol, Reflux | 3-Cyano-2-substituted pyridines | Not specified |

| α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Ammonium acetate, Glacial acetic acid or Methanol | 2,4,6-Trisubstituted pyridines | High |

Data sourced from various studies on pyridine and pyridinone synthesis.[3][4][5]

Kinase Inhibitors and Anticancer Agents

Derivatives of pyridin-3-yl pyrimidines have shown promise as potent Bcr-Abl inhibitors, suggesting the potential of the pyridin-3-yl moiety in the design of anticancer agents.[3][6] Similarly, other substituted pyridines have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK).[7]

The general synthetic approach often involves the construction of a central heterocyclic core, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. mds.marshall.edu [mds.marshall.edu]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Di(pyridin-3-yl)methanone and its Derivatives: A Technical Guide

Introduction

Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, features a core diaryl ketone structure with two pyridine rings.[1] This scaffold is of significant interest in medicinal chemistry due to the versatile role of the pyridine moiety in forming hydrogen bonds, acting as a bioisostere for other rings, and coordinating with metal ions in enzymes.[1][2] While extensive research exists on the biological activities of pyridine and pyridinone derivatives, literature specifically detailing the activity of the parent this compound is limited.[2][3] This guide, therefore, focuses on the screening of its derivatives and related compounds, providing a framework for researchers, scientists, and drug development professionals to explore this chemical space. Pyridine-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4] This document serves as an in-depth technical guide to the methodologies used for screening these activities, presenting quantitative data and outlining key signaling pathways and experimental workflows.

Key Biological Activities and Screening Data

Derivatives based on the pyridinylmethanone scaffold have been investigated for several key therapeutic areas. The primary screening assays are typically conducted in vitro to identify initial "hit" compounds, which are then subjected to more detailed investigation.

Anticancer Activity

Pyridinone and pyridine derivatives are widely explored for their antiproliferative effects against various cancer cell lines.[2] The mechanism often involves the inhibition of protein kinases crucial for cancer cell growth and survival.[3][5]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Target Cell Line(s) | Key Findings (IC₅₀) | Reference(s) |

|---|---|---|---|

| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | IC₅₀ values ranging from 9 to 15 μM. | [2] |

| Pyridin-3-yl pyrimidines | Leukemia cells | Potent Bcr-Abl inhibitory activity reported for compounds A2, A8, and A9. | [5] |

| Pyridine-ureas | MCF-7 (Breast Cancer) | Compound 8e showed potent activity (IC₅₀ = 0.22 μM), significantly more active than doxorubicin. Also inhibited VEGFR-2 (IC₅₀ = 3.93 µM). | [6] |

| (17E)-pycolinilidene steroid derivative 9 | MDA-MB-231 (Breast Cancer) | Showed promising antitumor potential through moderate inhibition of the AKR1C3 enzyme. | [7] |

|[2][8][9]triazolo[4,3-b][2][8][9]triazine derivative 12g | HepG2 (Liver Cancer) | Demonstrated remarkable inhibitory activity (IC₅₀ = 3.06 μM), more potent than the reference drug crizotinib. Also a potent c-Met kinase inhibitor (IC₅₀ = 0.052 µM). |[10] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. Pyridine derivatives have shown significant anti-inflammatory effects in various preclinical models.[8][11] A potential mechanism for this activity is the chelation of iron, which is involved in the production of reactive oxygen species and is a cofactor for enzymes like cyclooxygenase (COX) in the inflammation pathway.[11]

Table 2: Anti-inflammatory Activity of Pyridine and Pyrazoline Derivatives

| Compound Class | Assay Model | Key Findings (% Inhibition) | Reference(s) |

|---|---|---|---|

| (Pyridin-3-yl)methanone pyrazoline derivatives | Carrageenan-induced rat paw edema | Compounds 2c and 2b were identified as the most potent in the series. | [8] |

| 3-hydroxy-pyridine-4-one derivative A | Carrageenan-induced rat paw edema | 67% inhibition at 20 mg/kg, greater than indomethacin (60%). | [11] |

| 3-hydroxy-pyridine-4-one derivative A | Croton oil-induced mouse ear edema | 37% inhibition at 20 mg/kg. | [11] |

| 3-hydroxy-pyridine-4-one derivative C | Croton oil-induced mouse ear edema | 50% inhibition at 200 mg/kg. |[11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine-based compounds have been synthesized and screened for activity against various bacterial and fungal pathogens.[12][13][14] Their mechanism can involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[12]

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings (MIC) | Reference(s) |

|---|---|---|---|

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Compounds 21b, 21d, 21e, 21f exhibited strong activity similar to linezolid. | [14][15] |

| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | Compounds with a 3-phenylpropyl chain showed the highest activity. | [12] |

| Alkyl pyridinol derivatives | S. aureus / MRSA | MIC values ranged from 4 to 32 µg/mL. |[16] |

Antimalarial and Antidiabetic Activities

The versatile pyridine scaffold has also been explored for other therapeutic applications, including antimalarial and antidiabetic agents.

Table 4: Antimalarial and Antidiabetic Activity of Pyridine Derivatives

| Activity | Compound Class | Assay / Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antimalarial | Pyridine derivatives | P. berghei (in vivo) | Compound 2g showed 91% parasite inhibition at 50 µmol/kg. | [17] |

| Antimalarial | Pyridine derivatives | P. falciparum (in vitro, CQ-resistant) | Compound 2g showed promising activity with an IC₅₀ of 0.0402 µM. | [17] |

| Antidiabetic | Ketone derivatives of succinimide | α-glucosidase inhibition | Compound 4 showed excellent activity with an IC₅₀ of 1.526 µg·mL⁻¹. | [9] |

| Antidiabetic | Ketone derivatives of succinimide | α-amylase inhibition | Compound 4 showed excellent potential with an IC₅₀ of 0.115 µg·mL⁻¹. |[9] |

Experimental Protocols and Workflows

A systematic approach is essential for the successful screening and identification of biologically active compounds. This involves a tiered process from broad primary screening to more specific secondary and in vivo assays.

Caption: General workflow for biological activity screening.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Dimethyl sulfoxide (DMSO) is often used as a solvent to dissolve compounds for stock solutions.[18] Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[8][11]

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph.

-

Compound Administration: Administer the test compounds (e.g., 10-400 mg/kg) and a standard drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally or orally.[11] The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 4-6 hours).

-

Analysis: The difference between the initial and final paw volumes indicates the degree of edema. Calculate the percentage inhibition of edema for each treated group compared to the control group.

Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase Inhibition)

This assay is used to screen for compounds that can inhibit carbohydrate-metabolizing enzymes, relevant for antidiabetic drug discovery.[19]

-

Reaction Mixture Preparation: In a microplate, add a phosphate buffer solution.

-

Compound Addition: Add different concentrations of the synthesized test compounds (e.g., 31.25 to 500 µg/ml) to the wells.

-

Enzyme Addition: Add α-amylase solution to the mixture.

-

Substrate Addition & Incubation: Add a starch solution to initiate the reaction and incubate the mixture.

-

Reaction Termination: Stop the reaction (e.g., by heating in a water bath).

-

Colorimetric Reading: Use a microplate reader to measure the color intensity at a specific wavelength (e.g., 656 nm) after adding a colorimetric reagent.

-

Analysis: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[19]

Signaling Pathways and Structure-Activity Relationships

Understanding the molecular targets and the relationship between chemical structure and biological activity is crucial for rational drug design.

Kinase Inhibition Signaling Pathway

Many pyridine-based anticancer agents function as kinase inhibitors.[3] They compete with ATP in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified MAP Kinase signaling pathway.

Structure-Activity Relationship (SAR)

SAR studies are fundamental to optimizing lead compounds. By systematically modifying the core this compound structure—for example, by adding different substituents to the pyridine rings—researchers can determine which chemical features enhance potency and selectivity for a given biological target.[3]

Caption: Conceptual model of Structure-Activity Relationship (SAR).

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery, with demonstrated potential across anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a foundational overview of the screening process, from initial high-throughput assays to more complex in vivo models. The presented protocols for cytotoxicity, anti-inflammatory, and enzyme inhibition assays offer standardized methods for evaluation. Furthermore, the visualization of key signaling pathways and SAR concepts underscores the importance of a mechanism-driven approach to lead optimization. Future research should focus on synthesizing and screening novel libraries of this compound derivatives to fully explore the therapeutic potential of this versatile chemical core.

References

- 1. This compound | 35779-35-2 | Benchchem [benchchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 16. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

- 17. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 19. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical and Electrochemical Properties of Di(pyridin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Di(pyridin-3-yl)methanone, also known as 3,3'-dipyridyl ketone, is an organic compound with the chemical formula C₁₁H₈N₂O. Its structure features a central ketone group flanked by two pyridine rings, making it a subject of interest for applications in coordination chemistry and as a building block in organic synthesis. The nitrogen atoms in the pyridine rings can act as ligands for metal ions, and the conjugated system suggests the potential for interesting photophysical and electrochemical behavior.

Despite its commercial availability and use in synthetic chemistry, a detailed investigation into the photophysical and electrochemical properties of this compound has not been extensively reported in scientific literature. Understanding these properties is crucial for its potential application in areas such as:

-

Photodynamic Therapy: Where light-absorbing compounds can generate reactive oxygen species to kill cancer cells.

-

Fluorescent Probes: For imaging and sensing in biological systems.

-

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or other electronic devices.

-

Redox-Active Pharmaceuticals: Where the electrochemical behavior can influence biological activity.

This whitepaper provides a comprehensive guide for researchers to systematically characterize the photophysical and electrochemical properties of this compound. It details the necessary experimental protocols and provides templates for data presentation and visualization of experimental workflows.

Photophysical Properties: A Proposed Investigation

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include the absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Experimental Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

2.1.1. Materials and Instrumentation

-

Compound: this compound (purity > 98%)

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer.[1]

-

Fluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.

-

Quartz cuvettes (1 cm path length).

-

2.1.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to achieve concentrations ranging from 1 µM to 50 µM.

2.1.3. UV-Visible Absorption Spectroscopy

-

Record the UV-Visible absorption spectrum of each diluted solution from 200 nm to 800 nm using the pure solvent as a reference.[2][3]

-

Identify the wavelength of maximum absorption (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.[4]

2.1.4. Fluorescence Spectroscopy

-

Excite the sample solutions at their respective absorption maxima (λmax).

-

Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

Identify the wavelength of maximum emission (λem).

2.1.5. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined using the relative method with a well-characterized standard.[5][6][7][8]

-

Select a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare a series of dilutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.

2.1.6. Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Data Presentation: Photophysical Properties

The collected data should be summarized in a clear and concise table. The following table presents a hypothetical data set for this compound in different solvents.

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | Φf | τ (ns) |

| Cyclohexane | 310 | 15,000 | 380 | 6,500 | 0.05 | 1.2 |

| Toluene | 315 | 16,500 | 395 | 7,200 | 0.10 | 2.5 |

| Acetonitrile | 320 | 18,000 | 410 | 7,800 | 0.15 | 3.8 |

Electrochemical Properties: A Proposed Investigation

The electrochemical properties of a molecule describe its ability to be oxidized or reduced. Cyclic voltammetry is a powerful technique to investigate these properties.

Experimental Protocol: Cyclic Voltammetry

This protocol details the procedure for determining the redox potentials of this compound.[9][10][11][12][13]

3.1.1. Materials and Instrumentation

-

Compound: this compound

-

Solvent: Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt (0.1 M).

-

Instrumentation:

-

Potentiostat.

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum).

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

-

Counter electrode (e.g., platinum wire).

-

-

Inert gas supply (e.g., argon or nitrogen).

-

3.1.2. Procedure

-

Prepare a 1 mM solution of this compound in the electrolyte solution.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Polish the working electrode before each experiment.

-

Perform a cyclic voltammetry scan of the blank electrolyte solution to determine the solvent window.

-

Introduce the sample solution and record the cyclic voltammogram over a potential range that covers the expected oxidation and reduction events.

-

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

After the measurement, add ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials to the Fc/Fc⁺ couple.

Data Presentation: Electrochemical Properties

The electrochemical data should be presented in a structured table. The following table shows a hypothetical data set for this compound.

| Process | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | ΔEp (mV) | Ipa/Ipc |

| 1st Reduction | - | -1.85 | - | - |

| 1st Oxidation | +1.50 | - | - | - |

Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation

Visualizing Experimental Workflows

Graphical representations of the experimental workflows can aid in understanding the logical sequence of the characterization process.

Caption: Workflow for Photophysical Characterization.

Caption: Workflow for Electrochemical Characterization.

Conclusion